Cas no 3763-06-2 (Acetyl Methylene Blue)
Acetyl Methylene Blue Chemical and Physical Properties
Names and Identifiers
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- 10H-Phenothiazine-3,7-diamine, 10-acetyl-N,N,N',N'-tetramethyl-
- 10-acetyl-N(3),N(3),N(7),N(7)-tetramethyl-10H-phenothiazine-3,7-diamine
- Acetyl Methylene Blue
- 3763-06-2
- DTXSID40600361
- 10-acetyl-N,N,N',N'-tetramethyl-10H-phenothiazine-3,7-diamine
- 1-[3,7-bis(dimethylamino)phenothiazin-10-yl]ethanone
- JEOGFTYLESYHAM-UHFFFAOYSA-N
- CHEMBL4789463
- 1-[3,7-Bis(dimethylamino)-10H-phenothiazin-10-yl]ethan-1-one
- 1-(3,7-Bis-dimethylamino-phenothiazin-10-yl)-ethanone
- SCHEMBL1208061
-
- Inchi: 1S/C18H21N3OS/c1-12(22)21-15-8-6-13(19(2)3)10-17(15)23-18-11-14(20(4)5)7-9-16(18)21/h6-11H,1-5H3
- InChI Key: JEOGFTYLESYHAM-UHFFFAOYSA-N
- SMILES: S1C2C=C(C=CC=2N(C(C)=O)C2C=CC(=CC1=2)N(C)C)N(C)C
Computed Properties
- Exact Mass: 327.14053348g/mol
- Monoisotopic Mass: 327.14053348g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 2
- Complexity: 410
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 52.1Ų
Acetyl Methylene Blue Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A194075-50mg |
Acetyl Methylene Blue |
3763-06-2 | 50mg |
$ 253.00 | 2023-09-09 | ||
| TRC | A194075-100mg |
Acetyl Methylene Blue |
3763-06-2 | 100mg |
$ 471.00 | 2023-09-09 | ||
| TRC | A194075-250mg |
Acetyl Methylene Blue |
3763-06-2 | 250mg |
$ 1144.00 | 2023-09-09 | ||
| TRC | A194075-500mg |
Acetyl Methylene Blue |
3763-06-2 | 500mg |
$ 1998.00 | 2023-04-19 |
Acetyl Methylene Blue Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
Additional information on Acetyl Methylene Blue
Acetyl Methylene Blue: Chemical Profile and Emerging Applications in Biomedicine
Acetyl Methylene Blue, a derivative of the well-known dye methylene blue, is a compound with the CAS number 3763-06-2. This compound has garnered significant attention in the field of biomedicine due to its unique chemical properties and potential therapeutic applications. The acetylation of methylene blue introduces new functionalities that modulate its reactivity and biological interactions, making it a versatile molecule for various research and clinical purposes.
The chemical structure of Acetyl Methylene Blue consists of a methylene blue core modified by an acetyl group at a specific position. This modification enhances its solubility in organic solvents while retaining its ability to interact with biological systems. The compound's ability to cross the blood-brain barrier and its interaction with mitochondrial respiration have been extensively studied, particularly in the context of neuroprotective and anti-inflammatory therapies.
Recent research has highlighted the potential of Acetyl Methylene Blue in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have demonstrated that this compound can inhibit the aggregation of amyloid-beta plaques, a hallmark of Alzheimer's disease, by promoting their degradation. Additionally, its ability to modulate mitochondrial function suggests that it may help in mitigating oxidative stress, which is a key factor in neurodegeneration.
In the realm of cancer research, Acetyl Methylene Blue has shown promise as an adjuvant therapy for enhancing the efficacy of chemotherapy. Its ability to induce apoptosis in cancer cells while sparing healthy cells has been observed in preclinical studies. Furthermore, its role in inhibiting tumor angiogenesis, the formation of new blood vessels that supply nutrients to tumors, makes it a multifaceted agent in oncology.
The compound's interaction with biological systems also extends to its antimicrobial properties. Acetyl Methylene Blue has been found to exhibit potent activity against a range of bacteria and fungi by disrupting their cell membranes. This property makes it a promising candidate for developing novel antimicrobial agents, particularly in the face of growing antibiotic resistance.
Another area where Acetyl Methylene Blue has shown significant potential is in photodynamic therapy (PDT). When exposed to light, this compound generates reactive oxygen species that can selectively target and destroy cancer cells. PDT using Acetyl Methylene Blue has been investigated for treating various types of cancers, including skin cancer and glioblastoma. The combination of light activation and targeted toxicity makes PDT an attractive therapeutic modality.
The synthesis and characterization of Acetyl Methylene Blue have also been refined through advanced chemical methodologies. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have enabled researchers to obtain high-purity samples and detailed structural information. These advancements have facilitated further exploration of its biological activities and therapeutic potential.
The safety profile of Acetyl Methylene Blue is another critical aspect that has been thoroughly evaluated. Preclinical studies have demonstrated that the compound is well-tolerated at therapeutic doses, with minimal side effects. However, further clinical trials are necessary to confirm these findings and establish optimal dosing regimens for human use.
The future prospects of Acetyl Methylene Blue are promising, with ongoing research exploring new applications in regenerative medicine and drug delivery systems. Its ability to form stable complexes with other molecules suggests that it could be used as a carrier for delivering therapeutic agents to specific sites within the body. Additionally, its potential role in stem cell therapy is being investigated, as it may help in promoting tissue regeneration.
In conclusion, Acetyl Methylene Blue (CAS no. 3763-06-2) is a multifaceted compound with significant potential in biomedicine. Its unique chemical properties and biological activities make it a valuable tool for treating neurological disorders, cancer, infections, and other diseases. As research continues to uncover new applications and refine synthetic methods, this compound is poised to play an increasingly important role in modern medicine.
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